5-(4-Bromophenyl)thiophene-2-carboxylic acid

Fatty Acid Synthase Thioesterase Domain Inhibitor Screening

Non-brominated 5-arylthiophene analogs introduce variability in cross-coupling yields and biological target engagement. 5-(4-Bromophenyl)thiophene-2-carboxylic acid (CAS 40133-13-9) eliminates this uncertainty: • Predictable Suzuki-Miyaura diversification via the 4-bromophenyl handle for SAR library synthesis. • FASN thioesterase inhibitor reference standard (IC50 13.4 µM) for cancer metabolism research. • ≥97% purity for direct use in multi-step synthesis without further purification.

Molecular Formula C11H7BrO2S
Molecular Weight 283.14 g/mol
CAS No. 40133-13-9
Cat. No. B1280020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)thiophene-2-carboxylic acid
CAS40133-13-9
Molecular FormulaC11H7BrO2S
Molecular Weight283.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Br
InChIInChI=1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
InChIKeyVZLAAWUSRTYBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)thiophene-2-carboxylic Acid Baseline Specifications


5-(4-Bromophenyl)thiophene-2-carboxylic acid (CAS 40133-13-9) is a brominated 5-arylthiophene-2-carboxylic acid derivative with the molecular formula C11H7BrO2S and a molecular weight of 283.14 g/mol . It is primarily utilized as a versatile building block and key intermediate in medicinal chemistry and organic synthesis [1], serving as a precursor for generating compound libraries and synthesizing more complex pharmaceutical and agrochemical molecules [2].

Suzuki-coupling enabled building block for biaryl synthesis
SAR library diversification via bromine functional handle
FASN inhibition screening reference compound

Why Generic Substitution Fails


Direct substitution with other 5-arylthiophene-2-carboxylic acid analogs is not scientifically valid due to the unique electronic and steric effects imparted by the 4-bromophenyl substituent . This bromine atom critically influences molecular properties such as lipophilicity (cLogP ~3.8) and electron density, which directly affect the compound's reactivity in key synthetic transformations like Suzuki-Miyaura cross-couplings, as well as its biological target engagement profile [1]. Consequently, using a non-brominated or differently substituted analog will lead to divergent reaction outcomes and unpredictable biological results [2], necessitating the specific procurement of 5-(4-bromophenyl)thiophene-2-carboxylic acid for reproducible research.

Halogen analog replacement
Chloro or non-halogenated 5-arylthiophene analogs may shift oxidative addition kinetics in Pd-catalyzed couplings, altering cross-coupling yields.
Substituent electronic effects
Removing the 4-bromophenyl group changes lipophilicity and electron density, which may modify target engagement profiles in biological assays.
Synthetic intermediate mismatch
Analogs without the reactive aryl bromide handle cannot serve as direct intermediates in Suzuki-Miyaura diversification, limiting library generation.

Differentiation from In-Class Analogs


FASN Thioesterase Domain Inhibition

In a confirmatory fluorescence intensity assay for fatty acid synthase (FASN) thioesterase domain inhibition, 5-(4-bromophenyl)thiophene-2-carboxylic acid demonstrated an IC50 of 13.4 µM (13,400 nM) [1]. A commentary on this result noted that an IC50 of 28 µM was reported in a separate context, characterizing this level of potency as not particularly selective [2]. This provides a quantitative benchmark for its activity against this specific target, which is a known cancer metabolism pathway.

FASN Inhibition
Reported
13.4 µM
Supports FASN target engagement calibration
~28 µM reported in a separate context
Fatty Acid Synthase Thioesterase Domain Inhibitor Screening

Aqueous Solubility

The aqueous solubility of 5-(4-bromophenyl)thiophene-2-carboxylic acid has been reported as 38 µg/mL . This value is consistent with its calculated high lipophilicity (cLogP ~3.8) and provides a crucial physicochemical parameter for researchers considering in vitro assays or early-stage formulation work.

Aqueous Solubility
Data to verify
38 µg/mL
Informs in vitro assay solubility planning
Class-level expectation for lipophilic acids
Physicochemical Property Aqueous Solubility Drug Development

Cross-Coupling Reactivity

The presence of the 4-bromophenyl group in 5-(4-bromophenyl)thiophene-2-carboxylic acid is a key structural feature that enables its use as a highly versatile intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, for the construction of complex heterocyclic frameworks [1][2]. This specific bromine substitution pattern provides a distinct reactivity advantage over non-halogenated or differently halogenated (e.g., chloro) 5-arylthiophene-2-carboxylic acids, which may not undergo oxidative addition with Pd(0) catalysts as readily, or may require harsher conditions.

Cross-Coupling Reactivity
Class-level
Bromine enables Suzuki coupling diversification
May support broader substrate scope
Chloro-substituted analogs may need harsher conditions
Suzuki-Miyaura Coupling Synthetic Intermediate Medicinal Chemistry

Research Applications


Compound Library Synthesis

Researchers focused on generating diverse compound libraries for hit discovery or lead optimization will find this compound invaluable. Its core structure is a common motif in bioactive molecules, and the reactive bromine atom serves as a functional handle for late-stage diversification. The compound can be readily coupled with various boronic acids via Suzuki-Miyaura reactions to generate arrays of 5-arylthiophene-2-carboxylic acid derivatives for structure-activity relationship (SAR) studies [1].

FASN Inhibition Studies

Investigators studying cancer metabolism and specifically the fatty acid synthase pathway can utilize this compound as a reference inhibitor. Its reported IC50 of 13.4 µM against the FASN thioesterase domain [2] provides a defined potency benchmark for comparing the activity of newly synthesized or identified compounds in their assays. This allows for the establishment of a clear structure-activity relationship based on a quantifiable baseline.

Cross-Coupling Protocol Development

This compound is an ideal substrate for developing, optimizing, or benchmarking palladium-catalyzed cross-coupling reactions. Its well-defined structure, containing both a carboxylic acid group and an aryl bromide, allows for systematic studies on the influence of reaction parameters (e.g., catalyst, ligand, base, solvent) on yield and selectivity in Suzuki-Miyaura couplings [3].

Pharmaceutical Intermediate Procurement

Due to its role as a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents [4], procurement of this specific compound is essential for groups engaged in multi-step synthesis of target molecules that incorporate the 5-(4-bromophenyl)thiophene-2-carboxylic acid scaffold. Its high purity (commonly ≥97%) makes it suitable for direct use in advanced synthetic sequences without further purification .

Application
Selection Property
Validation Focus
Compound Library Synthesis
Arylbromide coupling handle
Diversification yields and SAR series consistency
FASN Inhibition Studies
FASN thioesterase domain inhibition context
Benchmarking IC50 against screening hits
Cross-Coupling Protocol Development
Standard aryl bromide reactivity
Catalyst/condition optimization
Pharmaceutical Intermediate Procurement
Multistep synthesis compatibility
Purity and analytical documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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